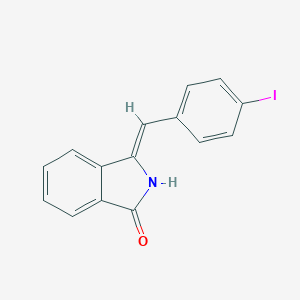

3-(4-Iodobenzylidene)-1-isoindolinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H10INO |

|---|---|

Molecular Weight |

347.15g/mol |

IUPAC Name |

(3Z)-3-[(4-iodophenyl)methylidene]isoindol-1-one |

InChI |

InChI=1S/C15H10INO/c16-11-7-5-10(6-8-11)9-14-12-3-1-2-4-13(12)15(18)17-14/h1-9H,(H,17,18)/b14-9- |

InChI Key |

NQLWQTRXBUEWAU-ZROIWOOFSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)I)NC2=O |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)I)/NC2=O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)I)NC2=O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 4 Iodobenzylidene 1 Isoindolinone

Functional Group Interconversions on the Isoindolinone Core

The isoindolinone core of 3-(4-Iodobenzylidene)-1-isoindolinone possesses a lactam functionality that can undergo various transformations. The N-H bond of the lactam can be readily functionalized, and the carbonyl group can be reduced.

One common transformation is the N-alkylation of the isoindolinone nitrogen. This can be achieved using various alkyl halides in the presence of a base. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of N-substituted isoindolinones is well-established. For instance, N-substituted isoindolinones can be synthesized through reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines. wikipedia.org

Another key reaction is the reduction of the lactam carbonyl group . Strong reducing agents like borane (B79455) complexes can reduce the amide to an amine, yielding the corresponding isoindoline (B1297411) derivative. For example, 1'-benzylspiro[indoline-3,3'-pyrrolidin]-2-one (B11847242) has been reduced to the corresponding spiro-indoline using a borane/tetrahydrofuran complex. nih.gov This type of transformation on this compound would provide access to a different class of compounds with a modified core structure.

Reactions Involving the Exocyclic Benzylidene Moiety

The exocyclic benzylidene moiety is a key feature of this compound, providing two primary sites for chemical modification: the iodophenyl substituent and the exocyclic double bond.

Transformations of the Iodophenyl Substituent

The carbon-iodine bond on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Palladium-catalyzed cross-coupling reactions are particularly powerful in this context. These include the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. uwindsor.cabeilstein-journals.orgchemrxiv.orgnih.govresearchgate.net While a specific Suzuki reaction on this compound is not explicitly detailed, the high efficiency of Suzuki couplings on various aryl iodides suggests its applicability. uwindsor.cabeilstein-journals.orgresearchgate.netlibretexts.org For instance, the Suzuki coupling of 4'-iodoacetophenone (B82248) with phenylboronic acid proceeds efficiently. libretexts.org This indicates that the iodo-substituted benzylidene moiety in the target molecule would likely be a viable substrate.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C-C bond. libretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.com The Sonogashira reaction is known to be effective for a wide range of aryl iodides under mild conditions. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction of iodobenzene (B50100) with phenylacetylene (B144264) is a classic example. wikipedia.org This suggests that this compound could be readily converted to the corresponding alkynyl-substituted derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the aryl iodide and an amine. wikipedia.orgnih.gov This reaction is highly versatile and tolerates a broad range of functional groups. wikipedia.orgnih.gov The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of various aryl halides with a wide array of amines. wikipedia.orgresearchgate.net

The following table summarizes representative palladium-catalyzed cross-coupling reactions applicable to the iodophenyl moiety.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl or styrenyl derivative |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N) | Arylalkyne |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) | Arylamine |

Reactions at the Exocyclic Double Bond

The exocyclic carbon-carbon double bond in this compound is susceptible to various addition reactions, including hydrogenation, dihydroxylation, epoxidation, and cycloadditions.

Hydrogenation: The double bond can be reduced to a single bond via catalytic hydrogenation, typically using a palladium catalyst on carbon (Pd/C) with hydrogen gas. This would convert the benzylidene moiety to a benzyl (B1604629) group.

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), often leading to syn-dihydroxylation. researchgate.netnih.govcaltech.edu Asymmetric dihydroxylation can also be achieved using chiral ligands. researchgate.net

Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). caltech.eduprinceton.edunih.govorganic-chemistry.org Enantioselective epoxidation can be carried out using chiral catalysts. caltech.eduprinceton.edunih.gov

Cycloaddition Reactions: The exocyclic double bond can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with a suitable diene to form complex polycyclic structures. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.comnih.gov It can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, like azomethine ylides, to construct spiro-pyrrolidine systems. nih.govresearchgate.netua.es

The table below outlines some key reactions at the exocyclic double bond.

| Reaction Type | Reagents (Typical) | Product Functional Group |

| Hydrogenation | H₂, Pd/C | Alkane |

| Syn-Dihydroxylation | 1. OsO₄, NMO; 2. NaHSO₃/H₂O or 1. cold, dilute KMnO₄, NaOH | Vicinal diol (syn) |

| Anti-Dihydroxylation | 1. mCPBA; 2. H₃O⁺ | Vicinal diol (anti) |

| Epoxidation | mCPBA | Epoxide |

| [4+2] Cycloaddition | Conjugated diene | Cyclohexene (B86901) derivative |

| [3+2] Cycloaddition | Azomethine ylide | Spiro-pyrrolidine |

Derivatization Strategies for Advanced Isoindolinone Architectures

The strategic combination of reactions on the isoindolinone core and the exocyclic benzylidene moiety allows for the synthesis of highly complex and diverse molecular architectures.

Formation of Polyfunctionalized and Fused Polycyclic Isoindolinones

Tandem reactions initiated at one of the reactive sites can lead to the formation of intricate polycyclic systems. For example, a [3+2] cycloaddition reaction of an azomethine ylide with the exocyclic double bond of a 3-ylideneisoindolinone can generate a spiro-pyrrolidine fused to the isoindolinone core. nih.govresearchgate.net Such spirocyclic isoindolinones are found in a number of natural products and pharmacologically active compounds. nih.gov Furthermore, intramolecular Heck reactions have been utilized to construct fused polycyclic systems containing the isoindolinone motif. sioc-journal.cn The synthesis of fused indolin-3-ones has also been achieved via a [3+3] cycloaddition reaction. masterorganicchemistry.com

Introduction of Quaternary Carbons and other Complex Structural Motifs

The construction of quaternary carbon centers, particularly at the C3 position of the isoindolinone ring, is a significant synthetic challenge. However, several strategies have been developed to achieve this. Rhodium-catalyzed reactions of 3-hydroxyisoindolinones with diazo compounds have been shown to produce isoindolinone derivatives containing continuous quaternary carbons. wikipedia.org Additionally, the intramolecular iodo-aldol cyclization of α-substituted enoate aldehydes and ketones can produce heterocycles with quaternary centers adjacent to other stereocenters with high diastereoselectivity. researchgate.netsioc-journal.cn The development of methods for the catalytic, asymmetric synthesis of vicinal quaternary stereocenters is an active area of research. nih.gov

Stability and Reactivity under Diverse Reaction Conditions

The stability and reactivity of this compound are highly dependent on the specific reaction conditions employed, including the choice of catalyst, solvent, temperature, and the nature of the reactants. The isoindolinone core generally exhibits good stability, allowing for a range of chemical modifications to be performed on the 4-iodobenzylidene substituent.

Research into the chemical transformations of this compound has largely focused on the reactivity of the carbon-iodine bond, which is a common precursor for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, the synthesis of various 3-alkylideneisoindolin-1-ones can be achieved through palladium-catalyzed Sonogashira cyclocarbonylative reactions. nih.gov In these processes, an ortho-ethynylbenzamide reacts with an aryl iodide, such as a precursor to the 4-iodobenzylidene group, under a carbon monoxide atmosphere. nih.gov The reaction proceeds in the presence of a palladium catalyst, typically PdCl2(PPh3)2, and a base like triethylamine. nih.gov The stability of the resulting isoindolinone product under these conditions is generally good, although the choice of solvent can influence the product distribution. For example, using dichloromethane (B109758) as a solvent tends to favor the formation of the desired isoindolinone, while in other solvents like tetrahydrofuran, different products may be preferentially formed. nih.gov

The following table summarizes the conditions for a typical palladium-catalyzed reaction involving precursors to the this compound core, highlighting the stability of the isoindolinone scaffold under these conditions.

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of 3-Alkylideneisoindolin-1-ones

| Entry | Aryl Iodide | Catalyst | Solvent | Temperature (°C) | Pressure (atm CO) | Product(s) |

|---|---|---|---|---|---|---|

| 1 | Iodobenzene | 0.4 mol % PdCl2(PPh3)2 | Dichloromethane/Triethylamine | 100 | 20 | (Z)-3-(2-Oxo-2-phenylethylidene)isoindolin-1-one and Indenone derivative |

The stability of the exocyclic double bond is also a key consideration. In some instances, isomerization between the (E) and (Z) isomers of 3-benzylideneisoindolin-1-ones has been observed. au.dk For example, the (Z)-isomer of a related compound was found to convert completely to the more stable (E)-isomer when left at room temperature in deuterated chloroform, a process likely catalyzed by trace amounts of acid. au.dk This suggests that the stereochemistry of the exocyclic double bond in this compound could also be sensitive to the reaction conditions, particularly the pH.

Furthermore, the lactam ring of the isoindolinone core is generally stable but can be susceptible to opening under harsh conditions, such as strong acidic or basic hydrolysis, which would lead to the corresponding amino acid derivative. However, under the neutral or mildly basic conditions typically employed for many palladium-catalyzed cross-coupling reactions, the lactam ring remains intact.

The reactivity of the aryl iodide itself is a defining feature of this compound. Aryl iodides are known to be susceptible to deiodination, especially when the aromatic ring is electron-rich and under conditions of heat or light. reddit.com This can occur through a radical dissociation mechanism due to the relatively weak carbon-iodine bond. reddit.com While specific studies on the deiodination of this compound are not extensively reported, this potential side reaction should be a consideration in designing synthetic routes that require high temperatures.

Visible-light-mediated reactions have emerged as a milder alternative for the functionalization of aryl iodides. au.dk For example, the aminocarbonylation of aryl iodides can be achieved at ambient temperature using visible-light irradiation in the presence of a palladium catalyst. au.dk This approach has been shown to be tolerant of a wide range of functional groups on both the aryl iodide and the amine, suggesting its potential applicability to this compound for the synthesis of various amide derivatives under mild conditions.

The following table outlines the general conditions for such a transformation, which could potentially be applied to this compound.

Table 2: General Conditions for Visible-Light Mediated Aminocarbonylation of Aryl Iodides

| Substrate | Amine | Catalyst | Light Source | Temperature | Product |

|---|

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(4-Iodobenzylidene)-1-isoindolinone, both ¹H and ¹³C NMR would provide crucial data.

The ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments. The protons on the isoindolinone core and the 4-iodobenzylidene substituent would show distinct signals. The aromatic protons of the isoindolinone ring system would typically appear as a multiplet in the downfield region. The protons of the 4-iodophenyl group would likely present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A key signal would be the vinylic proton of the benzylidene bridge, whose chemical shift would be indicative of its electronic environment and the stereochemistry (E/Z) of the double bond. The N-H proton of the lactam would appear as a singlet, which may be broad depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the lactam, which is expected at a significantly downfield chemical shift. The carbons of the two aromatic rings would appear in the typical aromatic region. The carbon atom bearing the iodine (C-I) would have a characteristic chemical shift, typically appearing at a more upfield position compared to carbons substituted with more electronegative halogens. docbrown.infodocbrown.info The chemical shifts of the exocyclic double bond carbons would also be important for structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on reported experimental data.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isoindolinone Aromatic CH | 7.40 - 7.95 (m) | 120 - 135 |

| 4-Iodophenyl Aromatic CH | 7.20 - 7.80 (d, d) | 125 - 140 |

| Vinylic CH | 6.50 - 7.50 (s) | 110 - 130 |

| Lactam NH | 8.00 - 10.00 (br s) | N/A |

| Lactam C=O | N/A | 165 - 175 |

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of the exocyclic double bond, advanced 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically over two or three bonds, helping to trace the connectivity within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This would reveal one-bond correlations between protons and the carbons they are directly attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons of the double bond, by correlating them with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for determining stereochemistry. It shows correlations between protons that are close in space, regardless of their bonding connectivity. For this compound, a NOESY experiment could distinguish between the E and Z isomers by observing the spatial proximity between the vinylic proton and the protons on the isoindolinone aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption for the lactam carbonyl (C=O) stretch would be prominent, typically in the range of 1670-1700 cm⁻¹. The N-H stretch of the lactam would appear as a band around 3200-3400 cm⁻¹. C-H stretching vibrations from the aromatic rings would be observed just above 3000 cm⁻¹. The C=C stretching of the exocyclic double bond and the aromatic rings would appear in the 1450-1650 cm⁻¹ region. The C-I stretch is expected to give a weak absorption in the far-infrared region, typically between 500-600 cm⁻¹, which can sometimes be difficult to observe. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. For this compound, the C=C double bonds of the aromatic rings and the benzylidene bridge would likely produce strong Raman signals.

Table 2: Predicted IR Absorption Bands for this compound (Note: This table is predictive and not based on reported experimental data.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Lactam N-H | Stretch | 3200 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Lactam C=O | Stretch | 1670 - 1700 | Strong |

| Aromatic/Vinylic C=C | Stretch | 1450 - 1650 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of its elemental formula, C₁₅H₁₀INO, which serves as a definitive confirmation of its identity. The calculated exact mass for [M+H]⁺ would be a primary piece of evidence. The isotopic pattern observed would also be characteristic, showing the presence of one iodine atom. Further analysis by MS/MS would involve fragmenting the molecular ion to observe characteristic daughter ions, which would provide further structural evidence by revealing key bond cleavages, such as the loss of iodine or fragmentation of the isoindolinone ring.

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragments. In a typical MS/MS experiment, the parent ion of this compound, with a molecular formula of C₁₅H₁₀INO, is first isolated. This parent ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides a molecular fingerprint, allowing for detailed structural elucidation.

While specific experimental fragmentation data for this compound is not widely available in published literature, a theoretical fragmentation pattern can be proposed based on the known reactivity of similar chemical structures. The primary fragmentation pathways would likely involve the cleavage of the bonds at the benzylic position and around the isoindolinone core.

Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z (monoisotopic) |

| [M+H]⁺ | C₁₅H₁₁INO⁺ | 348.9880 |

| [M-I]⁺ | C₁₅H₁₀NO⁺ | 220.0757 |

| [C₈H₆NO]⁺ | Isoindolinone fragment | 132.0444 |

| [C₇H₄I]⁺ | Iodobenzyl fragment | 214.9352 |

Note: The m/z values are theoretical and would need to be confirmed by experimental data.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₁₅H₁₀INO), this analysis provides experimental verification of its empirical formula. The process typically involves the combustion of a small, precisely weighed sample of the compound, followed by the quantitative analysis of the resulting combustion products (CO₂, H₂O, and N₂). The iodine content is usually determined by other methods, such as titration or ion chromatography after combustion.

The comparison between the theoretically calculated elemental composition and the experimentally determined values is crucial for confirming the purity and identity of the synthesized compound.

Table 2: Elemental Analysis Data for this compound (C₁₅H₁₀INO)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 51.90 | Data not available |

| Hydrogen (H) | 2.90 | Data not available |

| Iodine (I) | 36.56 | Data not available |

| Nitrogen (N) | 4.03 | Data not available |

| Oxygen (O) | 4.61 | Data not available |

Note: Experimental data for the elemental analysis of this compound is not readily found in publicly accessible scientific literature.

The synthesis and characterization of various isoindolinone derivatives are frequently reported in chemical literature, where techniques like mass spectrometry and elemental analysis are standard for structural confirmation researchgate.netresearchgate.netmdpi.comnih.gov. However, specific, detailed reports on the tandem mass spectrometry fragmentation and elemental analysis of this compound are scarce, highlighting a potential area for future research and publication.

Crystallographic Studies and Solid State Characterization

Single Crystal X-ray Diffraction of 3-(4-Iodobenzylidene)-1-isoindolinone and Derivatives

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal. This method has been instrumental in characterizing this compound and related compounds.

The molecular conformation and stereochemistry of isoindolinone derivatives are elucidated through SCXRD. For instance, studies on related structures reveal the planarity or near-planarity of the isoindolinone ring system and the stereochemical configuration (E/Z) of the exocyclic double bond. In a study of a similar compound, (E)-3-(iodomethylene)-2,3-dihydro- nih.govomicsonline.orgoxazino-[2,3,4-ij]quinolin-4-ium triodide, the configuration around the double bond was determined to be E. researchgate.net The analysis of bond lengths and angles provides a detailed picture of the molecular geometry. For example, in the crystal structure of 3-(2,3-dihydrobenzo[b] nih.govomicsonline.orgdioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one, two independent molecules in the asymmetric unit exhibited notable differences in bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Selected Crystallographic Data for an Isoindolinone-Related Structure

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.6099(5) |

| b (Å) | 9.7325(3) |

| c (Å) | 12.2098(6) |

| α (°) | 108.972(4) |

| β (°) | 101.112(4) |

| γ (°) | 104.315(4) |

| V (ų) | 894.9 |

| Z | 2 |

Data from a study on a related iodinated heterocyclic compound. researchgate.net

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. In the case of this compound, the presence of the iodine atom introduces the possibility of halogen bonding, a non-covalent interaction where the iodine acts as an electrophilic region (σ-hole) and interacts with a nucleophile. nih.gov Studies on related iodo-containing organic compounds have detailed the nature of these π-hole interactions. nih.gov

Hydrogen bonds, involving the N-H group of the isoindolinone ring and the carbonyl oxygen, are also expected to play a significant role in the crystal packing. In a study of related pyrazole (B372694) carbothioamide derivatives, various hydrogen bonding contacts were observed, including N–H···O=C, N–H···OMe, and N–H···S. cardiff.ac.uk These interactions often lead to the formation of supramolecular structures such as dimers, chains, or more complex networks. researchgate.netcardiff.ac.uk Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions. researchgate.netmdpi.com

Polymorphism is the ability of a solid material to exist in more than one crystalline form. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, melting point, and stability, which are critical in fields like pharmaceuticals and material science. nih.gov The investigation of polymorphism in isoindolinone derivatives is an active area of research. nih.gov Single crystal X-ray diffraction is a key technique for identifying and characterizing different polymorphic forms. nih.gov By controlling crystallization conditions, it may be possible to selectively produce polymorphs of this compound with desired properties for specific applications.

Relationship between Crystal Structure and Electronic/Optical Properties (Theoretical Framework)

The arrangement of molecules in the crystal lattice directly influences the material's electronic and optical properties. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to understand this relationship. beilstein-journals.org For π-conjugated systems like this compound, the crystal packing can affect the extent of orbital overlap between adjacent molecules. This, in turn, influences properties such as charge transport, which is relevant for applications in organic electronics. beilstein-journals.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior. researchgate.netmdpi.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the material's electronic and optical properties. researchgate.net For instance, a smaller HOMO-LUMO gap can suggest higher reactivity and potential for applications in optoelectronic devices. mdpi.com The presence of the heavy iodine atom can also influence these properties through spin-orbit coupling effects.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. DFT methods are used to analyze the electronic structure, which in turn governs the molecule's reactivity and spectroscopic characteristics. researchgate.netnih.gov For 3-(4-Iodobenzylidene)-1-isoindolinone, DFT calculations can provide deep insights into its chemical behavior. These computational studies can be carried out using specific basis sets, such as B3LYP/6-31G(d,p), to analyze various parameters. researchgate.net Such analyses help in comprehending molecular interactions and predicting the stability and reactivity of the compound. researchgate.net

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound involves identifying its possible spatial arrangements (conformers) and determining their relative stabilities. A key aspect of this is the potential for E/Z isomerism around the exocyclic double bond, a feature observed in similar 3-benzylideneindolin-2-one (B1620751) scaffolds. nih.gov

Energy minimization calculations are performed to find the most stable conformer, which corresponds to the global minimum on the potential energy surface. This process evaluates the energy of different geometric arrangements of the atoms and identifies the structure with the lowest energy. Understanding the preferred conformation is essential for predicting how the molecule will interact with other molecules, including biological receptors.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT studies on related isoindole structures have indicated that the HOMO is often distributed over the substituted aromatic ring, while the LUMO is located on the isoindolinone core, highlighting these areas as potential sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Theoretical Frontier Molecular Orbital Parameters

| Parameter | Description | Typical Predicted Value Range for Isoindolinone Derivatives (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -3.0 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (E_LUMO - E_HOMO) | 3.0 to 4.5 |

Note: The values in this table are illustrative and represent typical ranges found for structurally similar compounds in theoretical studies. Actual values for this compound would require specific DFT calculations.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. semanticscholar.org

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the isotropic magnetic shielding constants for each nucleus in the optimized molecular structure. Comparing the computed spectrum with the experimental one serves as a powerful tool for structural elucidation. semanticscholar.org

UV-Vis Spectroscopy: The electronic absorption spectra in the ultraviolet-visible range can be simulated using Time-Dependent DFT (TD-DFT). sharif.edu This method calculates the energies of electronic transitions from the ground state to various excited states. The predicted absorption maxima (λ_max) can be correlated with the peaks observed in experimental UV-Vis spectra, helping to understand the electronic transitions within the molecule. sharif.eduresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation for this compound would involve solving Newton's equations of motion for the system of atoms, allowing the molecule's conformational landscape to be explored.

These simulations can reveal the flexibility of the molecule, the range of accessible conformations, and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target. MD simulations can provide a more complete picture of the molecule's behavior in a dynamic environment, such as in solution. nih.gov

Docking Studies in the Context of Ligand-Receptor Interactions (Purely theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein or enzyme) when they bind to each other to form a stable complex. nih.govresearchgate.net In a purely theoretical context, docking studies can be performed on this compound to hypothesize its potential as a ligand for various biological targets.

The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. nih.gov Lower binding energies suggest a more stable interaction. These theoretical studies can identify key interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-receptor complex, providing a rationale for the molecule's potential biological activity and guiding the design of future experimental assays. researchgate.net

QSAR Modeling for Structure-Activity Relationship Prediction (Theoretical aspect)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds like isoindolinones, a QSAR model could be developed theoretically.

This involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of structurally related molecules with known activities. Statistical methods are then used to build a model that correlates these descriptors with the activity. While specific QSAR models for this compound are not established without experimental data, the theoretical framework of QSAR allows for the prediction of its activity based on models built from analogous compounds. This approach is valuable for prioritizing which novel compounds to synthesize and test in the drug discovery process.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Development and Application of Novel Computational Algorithms for Chemical Problems

The advancement of computational chemistry has provided powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the drug discovery and development process. For chemical entities such as this compound and its analogs, a variety of computational algorithms are employed to investigate their structural, electronic, and biological properties. These methods range from quantum mechanical calculations to molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies.

Detailed research findings from computational studies on structurally related isoindolin-1-one (B1195906) derivatives have demonstrated the utility of these algorithms in elucidating potential mechanisms of action and in the rational design of new, more potent compounds. While direct computational studies on this compound are not extensively available in the reviewed literature, the application of these methods to analogous structures provides a clear framework for how such investigations would be conducted.

Molecular modeling studies on a series of isoindolin-1-one derivatives as potential inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ) have showcased a multi-faceted computational approach. nih.gov These studies integrate molecular docking, molecular dynamics (MD) simulations, binding free energy calculations, and 3D-QSAR to explore the structure-activity relationships of these compounds. nih.gov

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. In the study of isoindolin-1-one derivatives as PI3Kγ inhibitors, docking was used to determine the binding poses of the compounds within the ATP-binding pocket of the enzyme. nih.gov For instance, it was observed that the isoindolinone ring of a compound designated as C34 formed a π–sigma interaction with the gatekeeper residue I879. nih.gov This type of detailed interaction analysis is crucial for understanding the molecular basis of inhibition and for designing modifications to enhance binding affinity.

To assess the stability of the predicted protein-ligand complexes and to refine the understanding of their binding energetics, molecular dynamics (MD) simulations and Molecular Mechanics, Poisson–Boltzmann/Generalized Born Surface Area (MM-PB/GBSA) calculations are often employed. nih.gov These methods simulate the movement of atoms in the system over time, providing a more dynamic picture of the interactions and a more accurate estimation of the binding free energy.

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) models are developed to correlate the 3D structural features of molecules with their biological activity. nih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build these models. nih.gov The resulting contour maps from these analyses highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for activity, thus guiding the design of new analogs with improved potency. nih.gov

The following table summarizes the statistical validation of 3D-QSAR models developed for isoindolin-1-one derivatives as PI3Kγ inhibitors, demonstrating the predictive power of these computational approaches.

Table 1: Statistical Parameters of 3D-QSAR Models for PI3Kγ Inhibitors

| Model | q² | r² | r²pred |

|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 |

| CoMSIA | 0.706 | 0.969 | 0.866 |

Data sourced from a study on isoindolin-1-one derivatives as PI3Kγ inhibitors. nih.gov

Another pertinent example involves the application of molecular docking to investigate 3-(hetero)arylideneindolin-2-ones as potential c-Src inhibitors. nih.gov In this research, computational studies supported the pharmacological findings, suggesting that the presence of an amino group enhanced the affinity of the compounds for the ATP-binding site of the c-Src kinase. nih.gov This synergy between experimental and computational work is a hallmark of modern medicinal chemistry.

The development of novel computational algorithms and their application to chemical problems, as illustrated by the studies on isoindolinone derivatives, provide invaluable insights that are often difficult to obtain through experimental means alone. These theoretical investigations are instrumental in building a comprehensive understanding of the molecular interactions that govern biological activity and in paving the way for the discovery of new therapeutic agents.

Academic Research Applications and Future Directions

Utilization of 3-(4-Iodobenzylidene)-1-isoindolinone as a Precursor in Organic Synthesis

The presence of an aryl iodide in this compound provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, making it an attractive starting material for the synthesis of more complex molecules.

The carbon-iodine bond in this compound is susceptible to palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.govrsc.orgresearchgate.net These reactions allow for the introduction of diverse substituents at the 4-position of the benzylidene ring, paving the way for the construction of extended π-systems and fused heterocyclic frameworks. For instance, intramolecular cyclization of derivatives synthesized from this precursor can lead to novel polycyclic aromatic compounds. While specific examples utilizing this compound are not extensively documented, the general reactivity of aryl iodides in such transformations is well-established.

A plausible synthetic route towards a fused heterocyclic system could involve a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization. The resulting annulated products would possess unique electronic and steric properties, making them interesting candidates for further biological evaluation or material science applications.

Table 1: Potential Palladium-Catalyzed Reactions Utilizing this compound

| Reaction Type | Coupling Partner | Potential Product Class | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | 3-(4-Arylbenzylidene)-1-isoindolinones | Pd(OAc)₂, PPh₃, Base |

| Sonogashira Coupling | Terminal alkyne | 3-(4-Alkynylbenzylidene)-1-isoindolinones | PdCl₂(PPh₃)₂, CuI, Base |

| Heck Coupling | Alkene | 3-(4-Alkenylbenzylidene)-1-isoindolinones | Pd(OAc)₂, P(o-tolyl)₃, Base |

| Buchwald-Hartwig Amination | Amine | 3-(4-Aminobenzylidene)-1-isoindolinones | Pd₂(dba)₃, BINAP, Base |

The unique structure of this compound can also be exploited in the development of new reaction methodologies. For example, its rigid framework is suitable for studying reaction mechanisms and stereochemical outcomes. The development of one-pot, multi-component reactions involving this precursor could lead to the efficient synthesis of libraries of complex isoindolinone derivatives for high-throughput screening. Research in this area could focus on tandem reactions where an initial cross-coupling is followed by an in-situ cyclization or rearrangement, providing rapid access to molecular diversity. nih.gov

Exploration of Isoindolinone Scaffolds in Material Science

The photophysical properties of organic molecules are of great interest for applications in material science, including organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. The isoindolinone core, with its extended conjugation, is a promising scaffold for the design of new functional materials.

The this compound can serve as a foundational structure for the synthesis of novel organic dyes. rsc.org By strategically modifying the molecule through cross-coupling reactions, the electronic properties can be fine-tuned to achieve desired absorption and emission characteristics. For instance, coupling with electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) character of the molecule, leading to a range of colors. The planarity of the isoindolinone system is beneficial for creating materials with strong π-π stacking, which is often a desirable feature for pigments.

The introduction of a heavy atom like iodine in this compound is expected to influence its photophysical properties. The heavy-atom effect can enhance intersystem crossing, potentially leading to increased phosphorescence or facilitating applications in photodynamic therapy. rsc.org The fluorescence and phosphorescence characteristics of derivatives synthesized from this precursor would be of fundamental interest. unipi.it Detailed spectroscopic studies on such derivatives would provide valuable data on their excited-state dynamics.

Table 2: Predicted Photophysical Effects of Modifications to this compound

| Modification | Predicted Effect on Photophysical Properties | Potential Application |

|---|---|---|

| Coupling with electron-donating groups | Red-shift in absorption and emission, increased fluorescence quantum yield | Fluorescent probes, OLED emitters |

| Coupling with electron-withdrawing groups | Blue-shift in absorption and emission, potential for solvatochromism | Sensors, electrochromic materials |

| Introduction of extended π-conjugated systems | Broad absorption in the visible region | Organic solar cells, pigments |

| Retention of the iodine atom | Enhanced intersystem crossing, potential for phosphorescence | Photodynamic therapy, triplet sensitizers |

Advancements in Asymmetric Synthesis and Chiral Induction

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. The isoindolinone scaffold often contains a stereocenter at the C3 position, and the biological activity of the enantiomers can differ significantly. princeton.edu

The development of asymmetric methods to synthesize chiral 3-substituted isoindolinones is an active area of research. princeton.edu While the direct asymmetric synthesis of this compound has not been specifically detailed, general strategies for asymmetric isoindolinone synthesis can be applied. These include the use of chiral auxiliaries, chiral catalysts (both metal-based and organocatalysts), and chiral phase-transfer catalysis. princeton.edu

Furthermore, the chiral isoindolinone scaffold itself can be used to induce chirality in subsequent reactions. The fixed conformation of the bicyclic system can provide a stereocontrolled environment for reactions on substituents attached to the ring, making it a valuable tool in asymmetric synthesis.

Computational Design and Virtual Screening of Novel Isoindolinone Derivatives

The isoindolinone scaffold, including this compound, is a privileged structure in medicinal chemistry, making it a prime candidate for computational drug design and discovery efforts. nih.govresearchgate.net Virtual screening and other in silico methods are increasingly employed to explore the vast chemical space of isoindolinone derivatives, accelerating the identification of potent and selective modulators of various biological targets.

Structure-based virtual screening is a powerful computational technique used to identify potential drug candidates from large libraries of virtual compounds. nih.gov This process typically begins with the creation of two-dimensional molecular structures and their corresponding SMILES (Simplified Molecular-Input Line-Entry System) notations using software like ChemDraw. nih.govresearchgate.net These are then converted into three-dimensional structures for docking studies using tools such as Open Babel. nih.gov Molecular docking programs like AutoDock Vina, often utilized through virtual screening platforms like PyRx, are then used to predict the binding affinity and orientation of these virtual compounds within the active site of a target protein. nih.gov

A notable application of these methods is the virtual screening of isoindolinone libraries against protein kinases, which are crucial targets in cancer therapy. In one study, a library of 48 virtually synthesized isoindolinones was screened against Cyclin-dependent kinase 7 (CDK7), a protein implicated in breast cancer. nih.gov The results of this virtual docking investigation revealed that isoindolinone derivatives featuring halogen and electron-withdrawing substituents, akin to the iodo- group in this compound, had a more pronounced effect on anticancer activity. nih.gov This was attributed to their ability to adopt a conformation that fits optimally into the active site of CDK7. nih.gov The study identified compounds with high binding affinities, suggesting that the isoindolinone moiety is a valuable scaffold for designing potent kinase inhibitors. nih.gov

The table below illustrates representative data from such a virtual screening study, highlighting the binding energies of various substituted isoindolinones against CDK7.

Table 1: Representative Virtual Screening Data of Isoindolinone Derivatives Against CDK7

| Compound ID | Substituent (R) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Iso-1 | -H | -8.5 | MET94, ASP155 |

| Iso-2 | -Cl | -9.2 | GLY21, MET94, ASP155 |

| Iso-3 | -F | -9.0 | MET94, ASP155, THR170 |

| Iso-4 | -NO₂ | -10.1 | GLY21, PHE91, MET94 |

| Iso-5 | -OCH₃ | -8.8 | PHE91, ASP155 |

This table is a representative example based on findings where halogen and electron-withdrawing groups enhance binding affinity. nih.gov

Computational approaches are not limited to screening; they are also integral to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. researchgate.net By modeling these properties early in the design phase, researchers can prioritize compounds with more favorable drug-like characteristics, reducing late-stage attrition in the drug development pipeline. The integration of ligand-based methods, such as pharmacophore modeling, further refines the search for novel bioactive molecules by identifying the key chemical features required for interaction with a biological target. mdpi.com

Emerging Trends and Challenges in Isoindolinone Chemistry

The field of isoindolinone chemistry is continuously evolving, driven by the pursuit of novel therapeutic agents and more efficient synthetic methods. nih.gov This progression is marked by several emerging trends and persistent challenges that shape the direction of current and future research.

Emerging Trends:

One significant trend is the design of isoindolinone derivatives as multi-target agents. nih.gov Research has shown that certain isoindolinone compounds can exhibit a range of biological activities, including carbonic anhydrase inhibition, antioxidant effects, and antimicrobial properties. nih.gov This multi-functional potential opens avenues for developing single-molecule therapies for complex diseases with multiple pathological factors. nih.gov

Advanced screening technologies are also transforming the discovery of isoindolinone-based drugs. DNA-encoded library (DEL) technology, for instance, has been successfully used to identify novel and potent isoindolinone inhibitors of Poly (ADP-ribose) polymerase-1 (PARP1), a critical enzyme in DNA repair and a validated cancer target. nih.gov This approach allows for the screening of billions of compounds simultaneously, significantly accelerating the discovery of new chemical entities. nih.gov

Furthermore, the development of more sustainable and efficient synthetic methodologies is a major focus. There is a growing emphasis on transition-metal-free synthesis protocols, which offer environmental and cost advantages over traditional metal-catalyzed reactions. rsc.org Innovations in C-H functionalization and tandem or cascade reactions are enabling the construction of complex isoindolinone structures from simpler starting materials with greater efficiency and in a more environmentally friendly manner. organic-chemistry.org

Challenges:

Despite significant progress, several challenges remain in isoindolinone chemistry. A primary obstacle is the synthesis of 3,3-disubstituted isoindolinones, which contain a sterically hindered tetrasubstituted carbon center at the C-3 position. researchgate.netrsc.org The construction of this motif is a considerable synthetic hurdle, limiting access to a potentially valuable area of chemical space. rsc.org

Another major challenge is the asymmetric synthesis of isoindolinones. researchgate.net Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect. researchgate.net Developing scalable and efficient methods to produce enantiopure isoindolinones is crucial but remains difficult. Current strategies often rely on inefficient resolution of racemic mixtures or the use of chiral auxiliaries, highlighting the need for more advanced catalytic asymmetric methods. researchgate.net

The table below summarizes some of the key challenges and the emerging strategies being developed to address them.

Table 2: Key Challenges and Emerging Solutions in Isoindolinone Chemistry

| Challenge | Description | Emerging Solutions/Approaches |

|---|---|---|

| Construction of Tetrasubstituted Centers | Difficulty in synthesizing 3,3-disubstituted isoindolinones due to steric hindrance at the C-3 position. researchgate.netrsc.org | Development of novel catalytic reactions, such as rhodium(II)-catalyzed reactions of 3-hydroxyisoindolinones with diazo compounds. rsc.org |

| Asymmetric Synthesis | Difficulty in producing single enantiomers of chiral isoindolinones, which often have superior biological activity. researchgate.net | Development of new cascade reactions using organocatalytic systems; exploration of chiral phosphoric acid catalysts. researchgate.netresearchgate.net |

| Synthetic Efficiency & Sustainability | Traditional syntheses can be multi-step, low-yielding, and rely on hazardous transition metals. rsc.org | Transition-metal-free synthesis protocols; C-H functionalization; development of tandem/cascade reactions. rsc.orgorganic-chemistry.org |

| Targeting Difficult Proteins | Challenges in screening certain target classes, such as DNA-binding proteins, due to non-specific interactions. nih.gov | Advanced screening platforms like DNA-encoded libraries (DEL) combined with rational protein construct design. nih.gov |

Future research will likely focus on overcoming these synthetic barriers to unlock new structural motifs for biological testing. The continued integration of computational design with innovative synthetic strategies promises to further expand the therapeutic potential of the versatile isoindolinone scaffold. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.